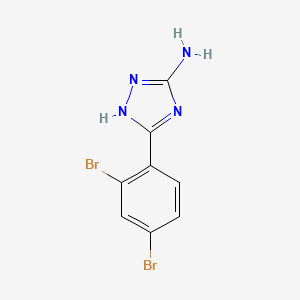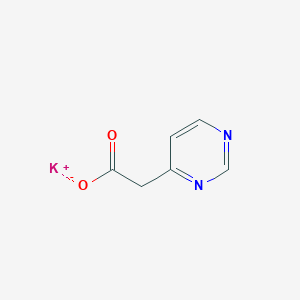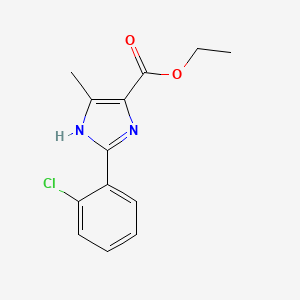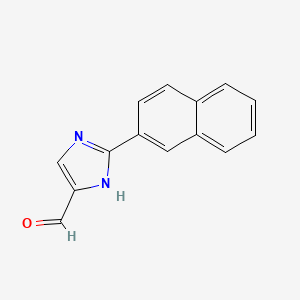
2-Isothiocyanato-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4,6-dimethylpyrimidine is an organic compound with the molecular formula C₇H₇N₃S. It is a derivative of pyrimidine, characterized by the presence of isothiocyanate and methyl groups at specific positions on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4,6-dimethylpyrimidine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with alcohols can produce carbamate derivatives .
Scientific Research Applications
2-Isothiocyanato-4,6-dimethylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Isothiocyanato-4,6-dimethylpyrimidine.
4-Isothiocyanato-2,6-dimethylpyrimidine: A structural isomer with similar chemical properties.
Phenyl isothiocyanate: Another isothiocyanate compound used in various chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89937-95-1 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-isothiocyanato-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3 |
InChI Key |
CBIPFIQADDNQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)


![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)
![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)




![1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)




